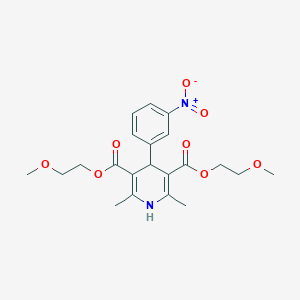![molecular formula C26H30ClN3O6 B144807 3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride CAS No. 126254-02-2](/img/structure/B144807.png)
3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride is a complex organic compound that belongs to the class of substituted pyridines This compound is characterized by its unique structural features, which include a methylamino group, a phenylpropyl group, and a nitrophenyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the methylamino and phenylpropyl groups through nucleophilic substitution reactions. The nitrophenyl group can be introduced via nitration reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Purification techniques like crystallization, distillation, and chromatography are employed to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino and phenylpropyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating receptor binding and signal transduction mechanisms.
Medicine
The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity as a drug candidate, particularly in targeting specific receptors or enzymes involved in disease processes.
Industry
In the industrial sector, the compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound’s structural features enable it to bind to specific sites, modulating the activity of these targets and influencing cellular pathways. The exact mechanism may vary depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1R,2S)-2-Methylamino-1-phenylpropyl 5-methyl 1,4-dihydro-2,6-dimethyl-(4R)-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
- 3-(1R,2S)-2-Methylamino-1-phenylpropyl 5-methyl 1,4-dihydro-2,6-dimethyl-(4R)-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate
Uniqueness
The uniqueness of 3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological activity, making it a valuable subject of study.
Propriétés
Numéro CAS |
126254-02-2 |
|---|---|
Formule moléculaire |
C26H30ClN3O6 |
Poids moléculaire |
516 g/mol |
Nom IUPAC |
3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C26H29N3O6.ClH/c1-15-21(25(30)34-5)23(19-12-9-13-20(14-19)29(32)33)22(16(2)28-15)26(31)35-24(17(3)27-4)18-10-7-6-8-11-18;/h6-14,17,23-24,27-28H,1-5H3;1H |
Clé InChI |
IJLWQZVKLXSHPI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C2=CC=CC=C2)C(C)NC)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OC(C2=CC=CC=C2)C(C)NC)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl |
Synonymes |
3-(1R,2S)-2-methylamino-1-phenylpropyl 5-methyl 1,4-dihydro-2,6-dimethyl-(4R)-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate 3-(1R,2S)-2-methylamino-1-phenylpropyl-5-methyl 1,4-dihydro-2,6-dimethyl-(4S)-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate B 874-66 B 874-67 B874-66 B874-67 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


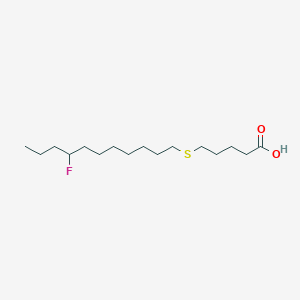
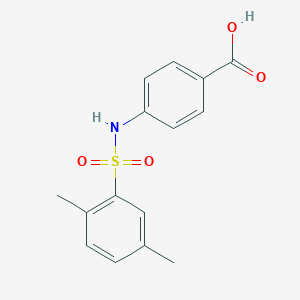
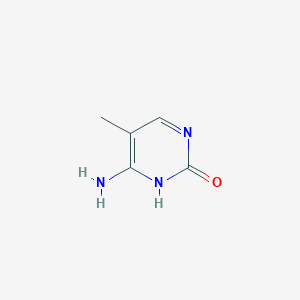
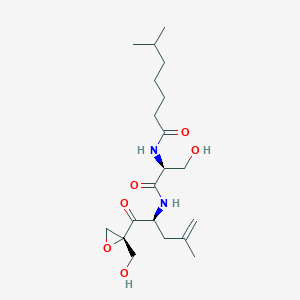
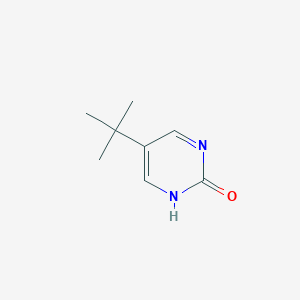
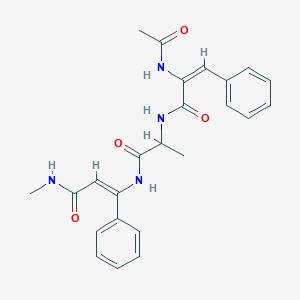
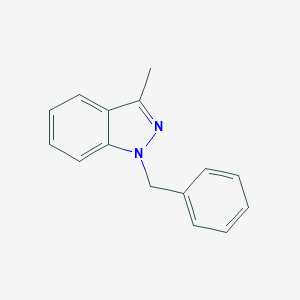

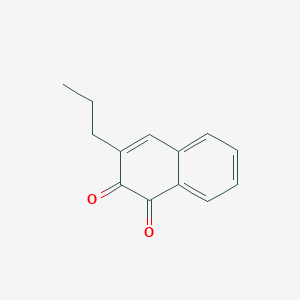
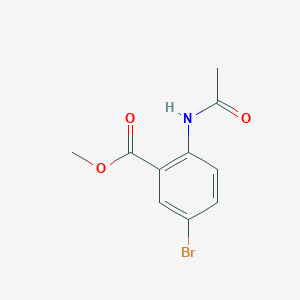

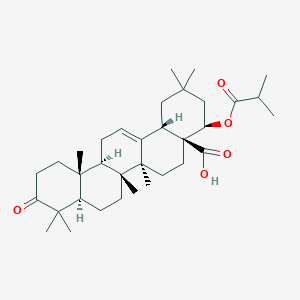
![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)
